molecular formula C15H16FN3O3 B6709549 N'-[4-(2-fluorophenyl)-1,3-oxazol-2-yl]hexanediamide

N'-[4-(2-fluorophenyl)-1,3-oxazol-2-yl]hexanediamide

Cat. No.: B6709549
M. Wt: 305.30 g/mol
InChI Key: NRHBXGLRBRINGC-UHFFFAOYSA-N
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Description

N’-[4-(2-fluorophenyl)-1,3-oxazol-2-yl]hexanediamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to an oxazole ring, which is further connected to a hexanediamide chain. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

N'-[4-(2-fluorophenyl)-1,3-oxazol-2-yl]hexanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3/c16-11-6-2-1-5-10(11)12-9-22-15(18-12)19-14(21)8-4-3-7-13(17)20/h1-2,5-6,9H,3-4,7-8H2,(H2,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHBXGLRBRINGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=COC(=N2)NC(=O)CCCCC(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-(2-fluorophenyl)-1,3-oxazol-2-yl]hexanediamide typically involves a multi-step process. One common method includes the reaction of 2-fluorobenzonitrile with an appropriate amine to form an intermediate, which is then cyclized to form the oxazole ring. The final step involves the coupling of the oxazole derivative with hexanediamide under specific reaction conditions, such as the use of a coupling agent like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of N’-[4-(2-fluorophenyl)-1,3-oxazol-2-yl]hexanediamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N’-[4-(2-fluorophenyl)-1,3-oxazol-2-yl]hexanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole N-oxides.

    Reduction: Reduction reactions can be carried out to modify the oxazole ring or the fluorophenyl group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

N’-[4-(2-fluorophenyl)-1,3-oxazol-2-yl]hexanediamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[4-(2-fluorophenyl)-1,3-oxazol-2-yl]hexanediamide involves its interaction with specific molecular targets. The oxazole ring and the fluorophenyl group are key structural features that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[4-(2-fluorophenyl)-1,3-oxazol-2-yl]hexanediamide is unique due to its specific combination of the oxazole ring, fluorophenyl group, and hexanediamide chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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